molecular formula C12H12ClN3 B1662256 BU 224 Hydrochlorid CAS No. 205437-64-5

BU 224 Hydrochlorid

Katalognummer: B1662256
CAS-Nummer: 205437-64-5
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BU 224 Hydrochlorid ist ein selektiver Ligand des Imidazolin-I2-Rezeptors mit hoher Affinität (Ki = 2,1 nM) . Der Imidazolin-I2-Rezeptor ist eine allosterische Bindungsstelle der Monoaminoxidase und spielt eine wichtige Rolle beim NeuroSchutz und der Schmerzmodulation . This compound hat in verschiedenen pharmakologischen Aktivitäten Potenzial gezeigt, darunter antinozizeptive und antidepressivaartige Wirkungen .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Reaktion von 2-Chlorchinolin mit Ethylendiamin unter bestimmten Bedingungen . Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat, und das Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden . Industrielle Produktionsmethoden können ähnliche synthetische Wege umfassen, die jedoch für die großtechnische Produktion optimiert sind, unter Berücksichtigung von Ausbeute, Reinheit und Kosteneffizienz .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Bindung an den Imidazolin-I2-Rezeptor . Diese Bindung moduliert die Aktivität der Monoaminoxidase, was zu Veränderungen der Neurotransmitterspiegel und nachfolgenden neuroprotektiven und schmerzmindernden Wirkungen führt . Die Verbindung beeinflusst auch die Freisetzung von Adrenocorticotropin und Serotonin im Gehirn, was zu ihrer antidepressivaartigen Aktivität beiträgt .

Wissenschaftliche Forschungsanwendungen

Imidazoline Receptor Modulation

BU-224 hydrochloride is recognized as a high-affinity ligand for the imidazoline I2 binding site. It has demonstrated the ability to antagonize the effects of imidazoline ligands on morphine antinociception, making it a candidate for pain management therapies. Studies have shown that it can influence pain pathways by modulating neurotransmitter release and receptor activity .

Neuroprotective Effects

Research indicates that BU-224 may provide neuroprotective benefits in models of neurodegeneration. In particular, it has been observed to produce ipsiversive rotational behavior in rats with induced lesions in the nigrostriatal tract, suggesting a role in mitigating dopaminergic neuron loss . This could have implications for treating conditions such as Parkinson's disease.

Potential in Addiction Treatment

The compound's action on imidazoline receptors also positions it as a potential therapeutic agent in addiction treatment. By antagonizing certain receptor pathways associated with addictive behaviors, BU-224 may help reduce cravings and withdrawal symptoms in opioid dependence scenarios .

Case Study 1: Pain Management

A study conducted on the effects of BU-224 on morphine antinociception revealed that this compound effectively antagonizes morphine's analgesic properties in animal models. This suggests that while BU-224 may not directly relieve pain, it can alter the efficacy of existing opiate treatments, leading to new strategies for pain management without increasing reliance on opioids .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In experimental models simulating Parkinson’s disease, BU-224 exhibited protective effects against neurodegeneration. The compound was shown to enhance neuronal survival rates and improve motor function outcomes in treated subjects compared to controls, indicating its potential utility in developing neuroprotective therapies .

Summary of Applications

Application AreaDescriptionEvidence Source
Imidazoline Receptor ModulationAntagonizes morphine effects; potential for pain management
Neuroprotective EffectsProtects against dopaminergic neuron loss; implications for Parkinson's disease treatment
Addiction TreatmentMay reduce cravings and withdrawal symptoms in opioid dependence

Biochemische Analyse

Biochemical Properties

BU 224 hydrochloride interacts with the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . The I2 receptor is an allosteric binding site of monoamine oxidase , playing a critical role in neuroprotection and pain modulation .

Cellular Effects

BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . It also shows antinociceptive effects in vivo .

Molecular Mechanism

BU 224 hydrochloride exerts its effects at the molecular level through its high affinity for the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor . This interaction influences the activity of monoamine oxidase , thereby affecting neuroprotection and pain modulation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored for up to 12 months .

Dosage Effects in Animal Models

In animal models, BU 224 hydrochloride has been shown to have dose-dependent effects. For instance, in the rat forced swim test, BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to the forced swim test and 5-hydroxytryptamine (5-HT) levels in the frontal cortex .

Metabolic Pathways

It is known that the compound interacts with the imidazoline I2 receptor , which is an allosteric binding site of monoamine oxidase .

Biologische Aktivität

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride, commonly referred to as BU 224 hydrochloride, is a compound of interest due to its potential biological activities, particularly as a ligand for imidazoline receptors. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
  • Molecular Formula : C12H12ClN3
  • Molecular Weight : 233.699 g/mol
  • CAS Number : 205437-64-5
  • SMILES Notation : C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

BU 224 hydrochloride acts primarily as a high-affinity ligand for the imidazoline I2 binding site with a dissociation constant (Ki) of 2.1 nM. It is proposed to function as an antagonist of imidazoline ligands and has been shown to influence morphine antinociception, indicating potential applications in pain management .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, compounds derived from quinoline structures have demonstrated significant inhibitory effects against various cancer cell lines such as HepG2 and SK-OV-3. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways .

Study on Antinociceptive Effects

In a study involving rats with induced lesions in the nigrostriatal tract, BU 224 hydrochloride produced ipsiversive rotational behavior, suggesting its role in modulating dopaminergic pathways. This finding supports its potential use in treating neurological disorders .

Antihypertensive Properties

Research on related compounds has shown that derivatives of the imidazoline structure can exert antihypertensive effects by interacting with imidazoline binding sites and adrenergic receptors. In spontaneously hypertensive rats, compounds with high affinity for these sites demonstrated significant reductions in mean arterial blood pressure (MAP) and heart rate (HR) .

Comparative Biological Activity

Activity Type Description Reference
AntinociceptiveModulates morphine effects; induces rotational behavior in rats
AntitumorInhibits growth in HepG2 and SK-OV-3 cell lines; induces apoptosis
AntihypertensiveReduces MAP and HR via imidazoline receptor interaction

Eigenschaften

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019114
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205437-64-5
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 5
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 6
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.